molecular formula C11H14OS B14347429 5-Methyl-1-(thiophen-3-YL)hex-4-EN-1-one CAS No. 91044-96-1

5-Methyl-1-(thiophen-3-YL)hex-4-EN-1-one

Cat. No.: B14347429
CAS No.: 91044-96-1
M. Wt: 194.30 g/mol
InChI Key: CDARGYUIUHHYLT-UHFFFAOYSA-N
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Description

5-Methyl-1-(thiophen-3-yl)hex-4-en-1-one is a heterocyclic organic compound featuring a thiophene ring substituted at the 3-position with a hex-4-en-1-one chain containing a methyl group. The compound’s conjugated system and electron-rich thiophene moiety may influence its reactivity, solubility, and interactions in biological systems, as seen in related molecules .

Properties

CAS No.

91044-96-1

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

5-methyl-1-thiophen-3-ylhex-4-en-1-one

InChI

InChI=1S/C11H14OS/c1-9(2)4-3-5-11(12)10-6-7-13-8-10/h4,6-8H,3,5H2,1-2H3

InChI Key

CDARGYUIUHHYLT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=O)C1=CSC=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Thiophene/Thiazole Moieties

Thiophene and thiazole derivatives share structural similarities but differ in electronic properties. For example:

  • Thiazole-containing compounds (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) exhibit antiproliferative activity against cancer cell lines, such as NCI-H522 (lung cancer), with growth inhibition up to 40% .
  • Thiophene-containing compounds (e.g., those in ) often rely on sulfur’s electron-donating effects for reactivity. The absence of nitrogen in thiophene may reduce polarity compared to thiazole analogs, impacting solubility and pharmacokinetics .

Key Structural Differences:

Feature 5-Methyl-1-(thiophen-3-yl)hex-4-en-1-one Thiazole-Triazole Derivatives
Heteroatom in ring S (thiophene) S and N (thiazole)
Functional groups Ketone, alkene Carboxylic acid, triazole
Bioactivity (Hypothesized) Moderate (based on thiophene analogs) High (e.g., 40% growth inhibition)
Hydrogen Bonding and Crystallographic Properties

Hydrogen bonding patterns, analyzed via graph set theory, influence crystal packing and stability . For instance:

  • Cyclohexenone derivatives (e.g., 5-(4-methylphenyl)-3-phenylcyclohex-2-en-1-one) form robust crystals due to C=O···H interactions .
  • Thiophene-containing compounds may exhibit weaker hydrogen bonding compared to thiazole derivatives, as nitrogen in thiazole provides additional acceptor sites .

If 5-methyl-1-(thiophen-3-yl)hex-4-en-1-one were analyzed using SHELXL (), its crystal structure might show similarities to cyclohexenones but with reduced intermolecular interactions due to the thiophene’s lower polarity .

Table: Bioactivity of Analogous Compounds

Compound Target Cell Line Growth Inhibition (%) Reference
5-Methyl-1-(thiazol-2-yl)-triazole acid NCI-H522 (lung) 40.0
Thiophene-carboxylate derivatives LOX IMVI (melanoma) 62.25
Hypothesized activity of target compound N/A Moderate (estimated)

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